
3-(Dimethylamino)-5-fluorophenol
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This involves understanding how the compound is made. It could be synthesized from other compounds through various chemical reactions .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Neurokinin-1 Receptor Antagonist Applications :
- 3-(Dimethylamino)-5-fluorophenol is involved in the construction of neurokinin-1 receptor antagonists, which have applications in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Effects on Red Blood Cell Properties :
- It has been observed to induce oxidative stress in human erythrocytes, affecting cell morphology and the activity of various enzymes, which suggests its potential role in studies related to oxidative damage and cell membrane properties (Bukowska, Michałowicz, & Duda, 2007).
Use in Genetically Encoded Fluorescent Amino Acids :
- This compound has been used in the biosynthetic incorporation of fluorescent amino acids into proteins, facilitating studies in protein structure and function (Summerer et al., 2006).
Application in Cancer Research :
- It has been employed in the study of chemotherapy effects on human malignant melanoma transplanted in mice, providing insights into drug susceptibility and treatment efficacy (Povlsen & Jacobsen, 1975).
Use in Studying Stress Responses :
- Its derivatives have been used in studies to understand the role of 5-HT2A receptors in stress-induced hyperthermic responses in rats (Beig et al., 2009).
Investigation in Antithrombotic Activities :
- Research involving this compound derivatives has explored their potential as antithrombotic agents, highlighting their effectiveness in inhibiting serotonin-induced platelet aggregation (Herbert et al., 1993).
Molecular and Spectroscopic Analysis :
- The compound has been analyzed for its structural and molecular properties using quantum mechanics, contributing to understanding the therapeutic properties of related drugs (Khajehzadeh & Moghadam, 2017).
Surface Environment Studies :
- Its derivatives have been utilized in fluorescence studies to investigate the micro-heterogeneity of surface environments, particularly in silica particles (Lochmüller, Marshall, & Harris, 1981).
Exploring Serotonin Uptake Inhibitors :
- Studies involving this compound have contributed to the exploration of serotonin uptake inhibitors, particularly in the context of SSRIs (Zhang et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRRLTCSWQJUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



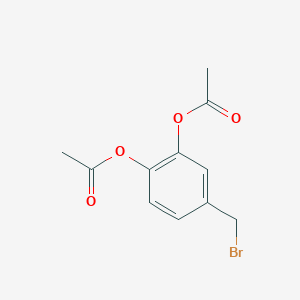


![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)

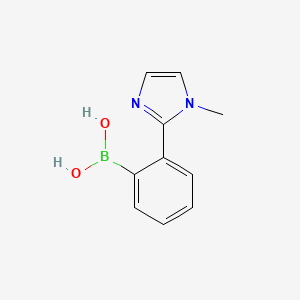


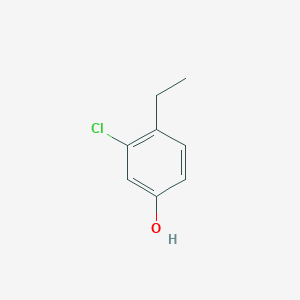
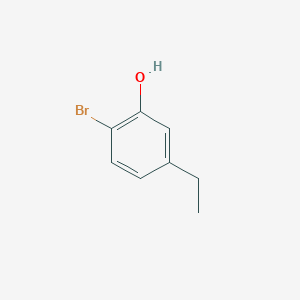
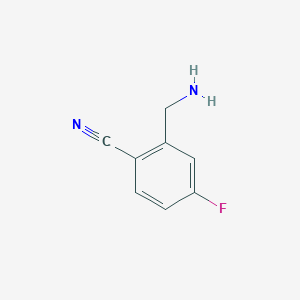

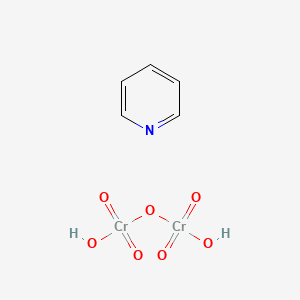
![N-(3'-nitro[1,1'-biphenyl]-2-yl)-acetamide](/img/structure/B3225016.png)